1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

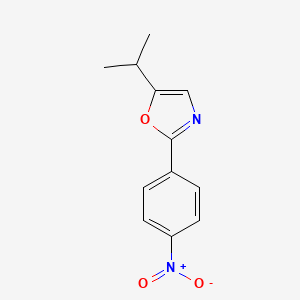

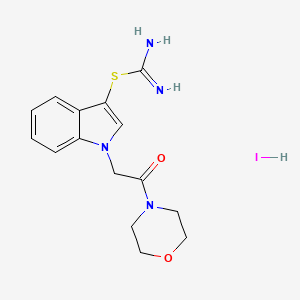

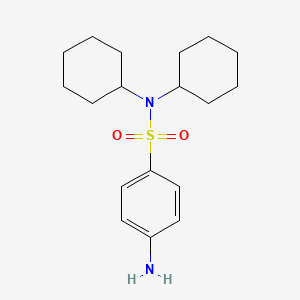

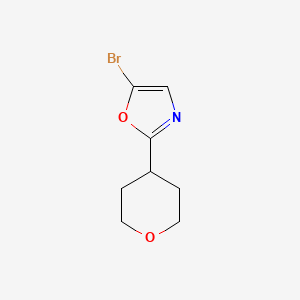

The compound “1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a morpholino group, which is often used in medicinal chemistry due to its ability to mimic the natural structure of peptides .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The indole group consists of a benzene ring fused to a pyrrole ring, and the morpholino group is a six-membered ring containing an oxygen and a nitrogen .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The morpholino group could potentially participate in a variety of reactions, depending on the other groups present in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthetic Utility in Chemical Reactions

The compound has been studied for its reactions with various dienophiles, exploring its utility in synthesizing substitution products, redox products, Diels-Alder adducts, ene adducts, and Michael-type adducts. These reactions are critical for the creation of complex molecular structures in synthetic chemistry (Medion-Simon & Pindur, 1991).

Photovoltaic Applications

The compound's derivatives have been investigated for their role in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. This is particularly significant for renewable energy technologies, where improving the efficiency of solar cells can have substantial impacts on the viability and adoption of solar energy (Wu et al., 2009).

Antibacterial Activities

Researchers have explored the antibacterial activities of the compound's derivatives, which is crucial in the development of new antimicrobial agents, especially in the face of increasing antibiotic resistance (Dobosz, Wujec, & Waśko, 2003).

Anticancer Properties

Studies have shown that certain derivatives of the compound exhibit promising anticancer activities. This is a significant area of research, given the ongoing need for more effective and targeted cancer therapies (Gaur et al., 2022).

Antifungal Activities

The compound's derivatives have been investigated for their antifungal properties. Developing new antifungal agents is crucial for addressing the limited treatment options available for fungal infections (Zhou et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl] carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2S.HI/c16-15(17)22-13-9-19(12-4-2-1-3-11(12)13)10-14(20)18-5-7-21-8-6-18;/h1-4,9H,5-8,10H2,(H3,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWGJBPJWJTVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SC(=N)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585684.png)

![1-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2585685.png)

![3-ethyl-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2585686.png)

![N-tert-butyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2585687.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2585704.png)